4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile” is a chemical compound with the CAS Number: 1454852-95-9 . It has a molecular weight of 200.04 . The compound is typically stored at ambient temperature and is a solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6BrN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 200.04 . The InChI key for this compound is YGUFOZWTNSRDDX-UHFFFAOYSA-N .Scientific Research Applications
Heterocyclic Compounds Synthesis
4-bromo-1,3-dimethyl-1H-pyrazole-5-carbonitrile is involved in the synthesis of diverse heterocyclic compounds. A study described the reaction of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile with various reagents to produce thiazole derivatives, oxathiepine-6-carbonitriles, and pyrazole derivatives. These compounds were evaluated for their anticancer activities against different cell lines, showcasing the potential biomedical applications of these chemical reactions (Metwally, Abdelrazek, & Eldaly, 2016).
Structural Analysis and Crystallography
Another aspect of research focuses on the structural analysis of compounds related to this compound. The crystal and molecular structure of related compounds have been explored, revealing insights into their molecular interactions and stabilities (Fathima, Khazi, Khazi, & Begum, 2014).
Novel Synthetic Methods
The compound also plays a role in novel synthetic methods. For instance, new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles were synthesized, showcasing the versatility of this compound in forming complex structures. These methods highlight the compound's utility in creating diverse and potentially biologically active structures (Khalafy, Marjani, & Salami, 2014).
Tautomerism Studies
Additionally, research into the tautomerism of 4-bromo substituted 1H-pyrazoles, related to this compound, offers insights into the dynamic nature of these compounds and their potential reactivity and stability under various conditions (Trofimenko et al., 2007).
Safety and Hazards
The compound is considered hazardous and has the signal word "Danger" . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could potentially be the targets of this compound .
Mode of Action
It’s known that similar compounds can bind to their targets and induce changes in their function .
Biochemical Pathways
Related compounds have been shown to affect various biological pathways .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, to which this compound belongs, are known for their interactions with various enzymes and proteins . These interactions often involve binding to the active sites of enzymes, leading to changes in their activity.
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to interact with various enzymes and cofactors, and to have effects on metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, and to have effects on their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
4-bromo-2,5-dimethylpyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3/c1-4-6(7)5(3-8)10(2)9-4/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUFOZWTNSRDDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C#N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.